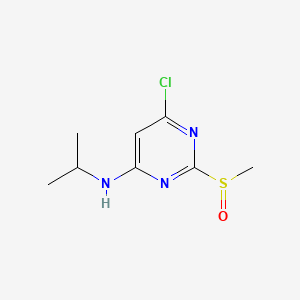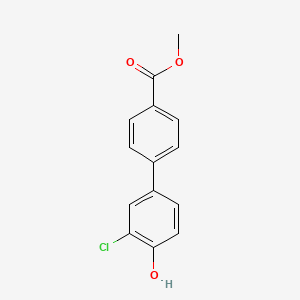
2-氯-4-(4-甲氧羰基苯基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-methoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . It is also known by its IUPAC name, methyl 3’-chloro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylate . This compound is characterized by the presence of a chloro group, a methoxycarbonyl group, and a phenol group attached to a biphenyl structure.
科学研究应用
2-Chloro-4-(4-methoxycarbonylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
2-Chloro-4-(4-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can undergo nucleophilic aromatic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted biphenyl derivatives.
作用机制
The mechanism of action of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. As a phenolic compound, it can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions . The chloro and methoxycarbonyl groups may also contribute to its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylphenol: Similar structure with a chloro and hydroxy group but with a methyl group instead of a methoxycarbonyl group.
2-Chloro-4-nitrophenol: Contains a nitro group instead of a methoxycarbonyl group.
4-Methoxycarbonylphenylboronic acid: Similar methoxycarbonyl group but with a boronic acid group instead of a phenol group.
Uniqueness
2-Chloro-4-(4-methoxycarbonylphenyl)phenol is unique due to the combination of its chloro, methoxycarbonyl, and phenol groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
methyl 4-(3-chloro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHAEBKDLTMKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686040 |
Source


|
| Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-32-4 |
Source


|
| Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
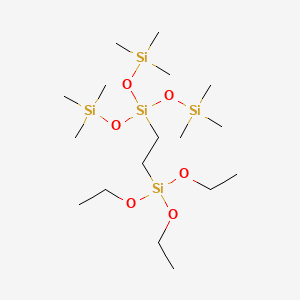
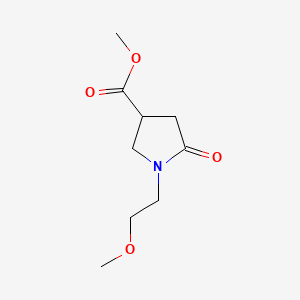

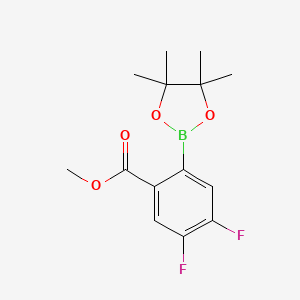
![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
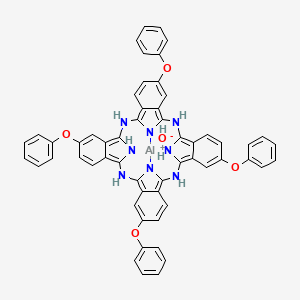
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)
![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
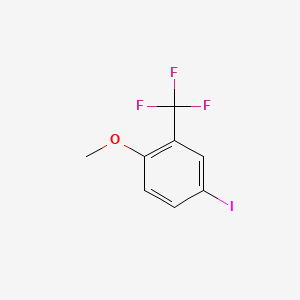
![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)
